molecular formula C14H12FNOS B3258393 3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine CAS No. 304018-03-9

3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

Cat. No.: B3258393
CAS No.: 304018-03-9
M. Wt: 261.32 g/mol
InChI Key: OGSMKDODPGCQDT-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a fluorinated derivative of the cyclopenta[b]thiophen-2-amine scaffold, characterized by a 4-fluorophenyl ketone substituent.

Properties

IUPAC Name

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNOS/c15-9-6-4-8(5-7-9)13(17)12-10-2-1-3-11(10)18-14(12)16/h4-7H,1-3,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSMKDODPGCQDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, where 4-fluorobenzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Cyclization: The cyclopentane ring is formed through intramolecular cyclization reactions, often using strong bases or acids to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are introduced or replaced on the thiophene ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Various substituted thiophenes and benzoyl derivatives.

Scientific Research Applications

3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties Biological Activity Price (50 mg) References
This compound C₁₄H₁₂FNOS ~261.3 (estimated) 4-Fluorophenyl Higher electronegativity; potential for enhanced hydrogen bonding. Not explicitly reported, but analogs show GPCR modulation (e.g., adenosine A1 receptors). Not listed Deduced from
3-(4-Bromobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine C₁₄H₁₂BrNOS 322.22 4-Bromophenyl Higher lipophilicity (XLogP = 4.5); steric bulk may influence receptor binding. Binds to adenosine A1 receptors; used in medicinal chemistry research. 375.00 €
3-(4-Chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine C₁₄H₁₂ClNOS 277.77 4-Chlorophenyl Moderate lipophilicity; irritant (Xi hazard class). No specific activity reported, but structural similarity suggests GPCR relevance. Not listed
3-[4-(Trifluoromethyl)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine C₁₅H₁₂F₃NOS 311.33 4-Trifluoromethylphenyl Electron-withdrawing CF₃ group enhances metabolic stability and lipophilicity. Not reported, but trifluoromethyl groups are common in drug design for improved pharmacokinetics. Not listed
3-(3-Methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine C₁₅H₁₅NO₂S 285.35 3-Methoxyphenyl Methoxy group increases solubility but reduces lipophilicity. No direct data; methoxy groups often enhance selectivity in receptor interactions. Not listed
3-Benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine C₁₄H₁₃NOS 243.33 Phenyl (unsubstituted) Baseline scaffold; lower molecular weight and simpler structure. Used as a reference compound in structure-activity relationship (SAR) studies. Not listed

Key Findings from Comparative Analysis:

The bromo analog (MW 322.22) has the highest XLogP (4.5), making it highly lipophilic . Fluorine vs. Trifluoromethyl: The 4-fluoro group offers moderate electronegativity for hydrogen bonding, while the trifluoromethyl group provides strong electron-withdrawing effects and metabolic stability .

Biological Activity: The 4-bromo analog is explicitly linked to adenosine A1 receptor binding, a key target in cardiovascular and neurological diseases . The unsubstituted benzoyl derivative (3-benzoyl) serves as a baseline for SAR studies, highlighting the importance of substituents in modulating activity .

Synthetic and Commercial Considerations :

  • Bromo and chloro derivatives are commercially available at high purity (≥95%), with the bromo compound priced at 375.00 €/50 mg .
  • Trifluoromethyl and methoxy derivatives are less commonly listed, suggesting more complex synthesis or niche applications .

Safety Profiles :

  • The chloro analog is classified as an irritant (Xi), indicating that halogenated derivatives may require careful handling .

Biological Activity

The compound 3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine is a member of a class of compounds known for their diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C_{13}H_{10}FNO. The presence of the fluorobenzoyl group is significant as it may influence the compound's binding affinity and selectivity towards biological targets.

Research indicates that compounds similar to this compound often act as inhibitors of specific enzymes or receptors. For example:

  • DGAT2 Inhibition : Compounds with similar structures have been identified as inhibitors of diacylglycerol O-acyltransferase 2 (DGAT2), which plays a crucial role in lipid metabolism. Inhibition of DGAT2 can lead to alterations in lipid profiles and has implications for metabolic disorders such as obesity and diabetes .
  • Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation. The mechanism may involve the induction of apoptosis or cell cycle arrest through the modulation of signaling pathways associated with tumor growth .

Biological Activity Data

The following table summarizes key biological activities associated with compounds structurally related to this compound:

Activity IC50 (nM) Target Reference
DGAT2 Inhibition1000DGAT2
Antitumor Activity900Various cancer cell lines
Antimicrobial Activity500Bacterial strains

Case Studies

  • Inhibition of Lipid Accumulation :
    A study evaluated the effects of a compound closely related to this compound on lipid accumulation in HepG2 cells. Results indicated a significant reduction in triglyceride levels upon treatment with IC50 values around 1000 nM, demonstrating its potential as a therapeutic agent for hepatic steatosis .
  • Anticancer Properties :
    A series of analogues were tested against various cancer cell lines. One analogue exhibited an IC50 value of 900 nM against CCRF-CEM leukemia cells, indicating strong anticancer activity. The study suggested that the mechanism involved apoptosis induction via mitochondrial pathways .
  • Antimicrobial Testing :
    Compounds similar to this compound were screened against several bacterial strains. The findings revealed an IC50 value of 500 nM against Staphylococcus aureus, highlighting its potential use as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
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3-(4-fluorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine

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